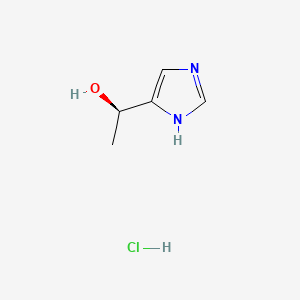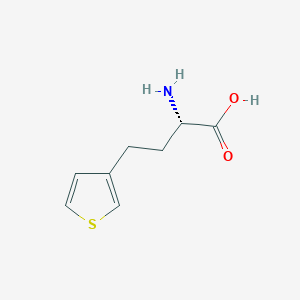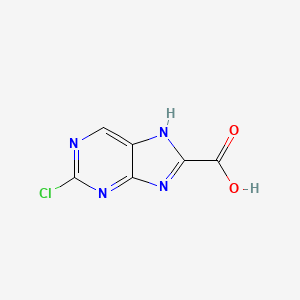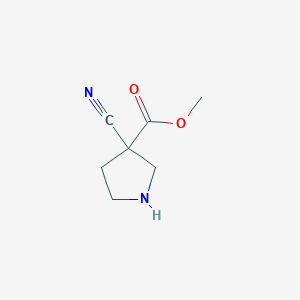
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be derived from glyoxal, ammonia, and formaldehyde.
Formation of the Alcohol Group: The imidazole derivative is then subjected to a reduction reaction to introduce the hydroxyl group at the desired position.
Chirality Introduction: The stereochemistry is controlled using chiral catalysts or starting materials to ensure the (1R) configuration.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form various hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents onto the imidazole ring.
Major Products
Oxidation: Formation of imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid.
Reduction: Formation of 1-(1H-imidazol-4-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can act as a ligand for metal ions, forming complexes that are studied for their catalytic properties. It is also investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of (1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole-4-acetic acid: Another imidazole derivative with different functional groups.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
(1R)-1-(1H-imidazol-4-yl)ethan-1-olhydrochloride is unique due to its specific stereochemistry and the presence of both an imidazole ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
特性
分子式 |
C5H9ClN2O |
|---|---|
分子量 |
148.59 g/mol |
IUPAC名 |
(1R)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m1./s1 |
InChIキー |
HXGNFQUIGSRZCC-PGMHMLKASA-N |
異性体SMILES |
C[C@H](C1=CN=CN1)O.Cl |
正規SMILES |
CC(C1=CN=CN1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Methyl-6-azaspiro[3.5]nonane](/img/structure/B13571755.png)





